(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid
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Overview
Description
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid is a chiral cyclopropane derivative This compound is notable for its unique three-membered ring structure, which imparts significant strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an appropriate diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as developing efficient purification techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context and use of the compound.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-isocitric acid: Another chiral compound with a similar stereochemistry but different functional groups.
(2R,3S)-3-isopropylmalic acid: Shares the cyclopropane ring structure but has different substituents.
Uniqueness
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid is unique due to its combination of a strained cyclopropane ring and functional groups that allow for diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
116498-01-2 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
InChI Key |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
SMILES |
CC1C(C1(C(=O)O)N)C |
Canonical SMILES |
CC1C(C1(C(=O)O)N)C |
Synonyms |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2alpha,3alpha)- (9CI) |
Origin of Product |
United States |
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